2,2,2-Trichloro-N-(thiophene-2-sulfonyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(thiophene-2-sulfonyl)acetamide is a chemical compound that features a trichloromethyl group, an acetamide group, and a thiophene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(thiophene-2-sulfonyl)acetamide typically involves the reaction of thiophene-2-sulfonyl chloride with trichloroacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Thiophene-2-sulfonyl Chloride: Thiophene-2-sulfonyl chloride is prepared by reacting thiophene with chlorosulfonic acid.
Reaction with Trichloroacetamide: The thiophene-2-sulfonyl chloride is then reacted with trichloroacetamide in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(thiophene-2-sulfonyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloromethyl group.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
2,2,2-Trichloro-N-(thiophene-2-sulfonyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(thiophene-2-sulfonyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiophene-2-sulfonyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor functions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl Chloride: A precursor in the synthesis of 2,2,2-Trichloro-N-(thiophene-2-sulfonyl)acetamide.
2,2,2-Trichloroacetamide: Another precursor used in the synthesis.
2-Thiopheneacetyl Chloride: A structurally similar compound with different reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89607-81-8 |
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Molecular Formula |
C6H4Cl3NO3S2 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-thiophen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C6H4Cl3NO3S2/c7-6(8,9)5(11)10-15(12,13)4-2-1-3-14-4/h1-3H,(H,10,11) |
InChI Key |
QWRCAFZXDWXGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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